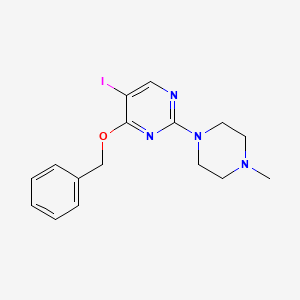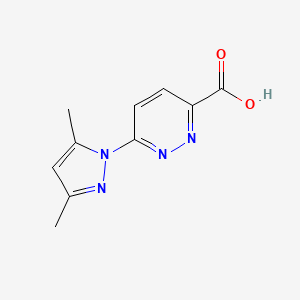
6-(3,5-二甲基-1H-吡唑-1-基)吡啶并嘧啶-3-羧酸
描述
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid makes it a valuable compound for various scientific research applications.
科学研究应用
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown potential as anti-inflammatory, antibacterial, and antioxidant agents . Additionally, these compounds are used in agriculture as insecticides, fungicides, and herbicides . The stimulating effect on plant growth has also been observed in some derivatives .
作用机制
Target of Action
It’s known that pyrazolylpyridazine derivatives, to which this compound belongs, have a wide spectrum of biological activity .
Mode of Action
It’s known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can stimulate plant growth .
Result of Action
It’s known that pyrazolylpyridazine derivatives can have a pronounced stimulating effect on plant growth .
生化分析
Biochemical Properties
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, leading to the formation of compounds with potential biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound’s biological activity.
Cellular Effects
The effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been found to stimulate plant growth, indicating its potential impact on cellular processes . Additionally, its antibacterial and antioxidant activities suggest that it can modulate cellular responses to oxidative stress and bacterial infections.
Molecular Mechanism
At the molecular level, 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydrazide derivatives can result in the formation of new compounds with biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives with hydrazide, which can have prolonged biological activities
Dosage Effects in Animal Models
The effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as stimulating plant growth or providing antibacterial activity . At higher doses, it may cause toxic or adverse effects. The threshold effects and potential toxicity of the compound at different dosages need to be carefully studied to determine its safe and effective use.
Metabolic Pathways
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with hydrazide derivatives can lead to the formation of new compounds with biological activities . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the compound’s localization and accumulation, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s activity and function, influencing its overall biological effects .
准备方法
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves several steps. One common method starts with the reaction of hydrazide A with formic acid, which gives rise to the corresponding carboxylic acid . Another method involves the reaction of hydrazide A with an aqueous solution of sodium nitrite in glacial acetic acid, forming 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
化学反应分析
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including substitution and addition reactions. For example, the reaction of hydrazide A with aryl isocyanate and aryl isothiocyanates in anhydrous benzene forms derivatives such as 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide . Common reagents used in these reactions include formic acid, sodium nitrite, and various isocyanates and isothiocyanates. The major products formed from these reactions are typically derivatives with enhanced biological activities.
相似化合物的比较
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be compared with other pyrazolylpyridazine derivatives, such as 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. The unique substitution pattern in 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid contributes to its distinct properties and makes it a valuable compound for specific research applications .
属性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


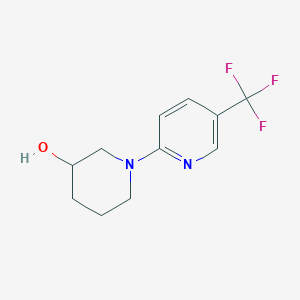
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)
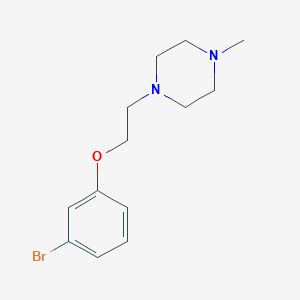

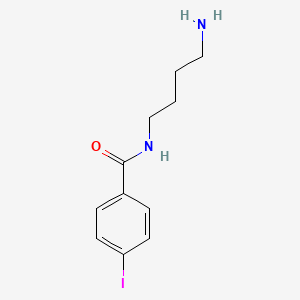
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)
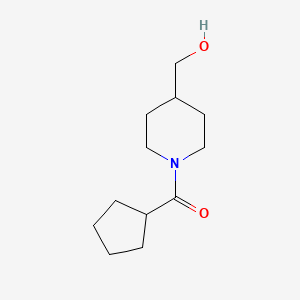
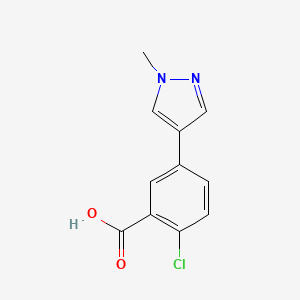
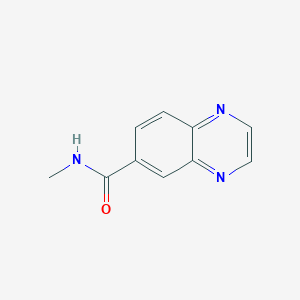
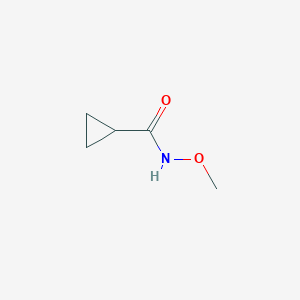
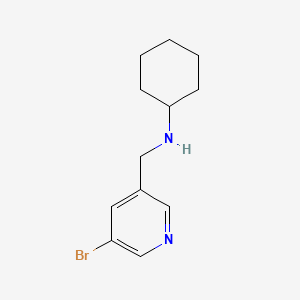
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

